Oxidative Stability vs. MGDG
In a direct comparative study of oxygen consumption kinetics, DGDG exhibited significantly higher oxidative stability compared to MGDG from the same botanical sources, and markedly outperformed triacylglycerol (TAG) from linseed oil [1]. The quantitative rank order of stability (highest to lowest) was determined as: Spinach DGDG > Akamoku DGDG > Akamoku MGDG > Spinach MGDG > Linseed TAG [1].
| Evidence Dimension | Oxidative Stability (Rank Order based on Oxygen Consumption and PUFA Retention) |
|---|---|
| Target Compound Data | Ranked #1 (Spinach DGDG); Ranked #2 (Akamoku DGDG) |
| Comparator Or Baseline | Spinach MGDG (Rank #4); Akamoku MGDG (Rank #3); Linseed TAG (Rank #5) |
| Quantified Difference | Spinach DGDG > Akamoku DGDG > Akamoku MGDG > Spinach MGDG > Linseed TAG |
| Conditions | Oxygen consumption analysis and polyunsaturated fatty acid (PUFA) compositional monitoring in lipid extracts from spinach (Spinacia oleracea) and edible brown seaweed (Akamoku, Sargassum horneri) |
Why This Matters
This quantitative ranking confirms that DGDG provides superior resistance to lipid peroxidation compared to its closest in-class analog MGDG, making it the preferred lipid for applications requiring long-term shelf stability in oxidative environments.
- [1] Hazahari, N. Y., Hosokawa, M., & Miyashita, K. (2018). Comparison of Oxidative Stability of Monogalactosyl Diacylglycerol, Digalactosyl Diacylglycerol, and Triacylglycerol Containing Polyunsaturated Fatty Acids. Food and Nutrition Sciences, 9, 221-234. View Source
